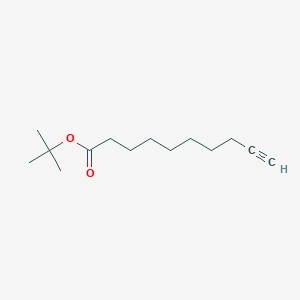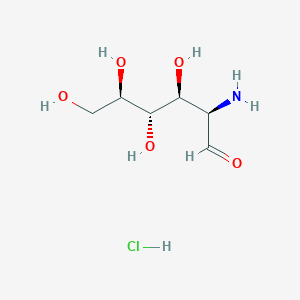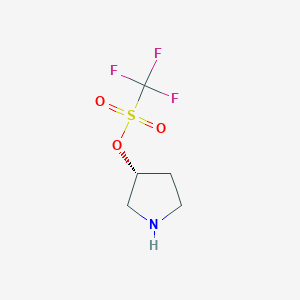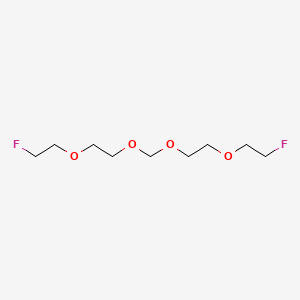
2,4-Difluorophenylmethylsulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluorophenylmethylsulfoxide is an organic compound characterized by the presence of two fluorine atoms attached to a phenyl ring and a sulfoxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluorophenylmethylsulfoxide typically involves the oxidation of 2,4-difluorophenylmethyl sulfide. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as sodium tungstate (Na₂WO₄) under mild conditions. The reaction is carried out in an aqueous medium, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
For industrial-scale production, continuous-flow processes may be employed to ensure consistent quality and yield. These methods often involve the use of automated systems to control reaction parameters precisely, thereby optimizing the efficiency and scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Difluorophenylmethylsulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: Reduction of the sulfoxide can revert it to the corresponding sulfide.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: 2,4-Difluorophenylmethyl sulfone.
Reduction: 2,4-Difluorophenylmethyl sulfide.
Substitution: Various substituted phenylmethylsulfoxides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Difluorophenylmethylsulfoxide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving sulfoxides.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,4-Difluorophenylmethylsulfoxide involves its interaction with various molecular targets. The sulfoxide group can act as an electrophile, participating in reactions with nucleophiles. Additionally, the fluorine atoms can influence the compound’s reactivity and stability by altering the electronic properties of the phenyl ring. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluorophenylmethyl sulfide: The reduced form of the sulfoxide.
2,4-Difluorophenylmethyl sulfone: The oxidized form of the sulfoxide.
2,4-Difluorobenzylamine: A related compound with an amine group instead of a sulfoxide.
Uniqueness
2,4-Difluorophenylmethylsulfoxide is unique due to the presence of both fluorine atoms and a sulfoxide group, which confer distinct chemical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the sulfoxide group provides a versatile functional site for further chemical modifications .
Propiedades
Fórmula molecular |
C7H6F2OS |
|---|---|
Peso molecular |
176.19 g/mol |
Nombre IUPAC |
2,4-difluoro-1-methylsulfinylbenzene |
InChI |
InChI=1S/C7H6F2OS/c1-11(10)7-3-2-5(8)4-6(7)9/h2-4H,1H3 |
Clave InChI |
XYVKTLXWPAWOKZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=C(C=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12848961.png)



![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12848992.png)

![Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12849003.png)
![(6aS)-Allyl 2-methoxy-3-(4-methoxy-4-oxobutoxy)-12-oxo-6-((tetrahydro-2H-pyran-2-yl)oxy)-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-5(12H)-carboxylate](/img/structure/B12849008.png)
![B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid](/img/structure/B12849018.png)


